4-(3-bromophenyl)-1H-pyrazol-3-amine
Description
4-(3-Bromophenyl)-1H-pyrazol-3-amine (CAS: 887591-61-9) is a pyrazole derivative featuring a bromine-substituted phenyl ring at position 4 and an amine group at position 3 of the pyrazole core. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 238.09 g/mol. The compound is of interest in medicinal chemistry due to the versatility of the pyrazole scaffold, which is often modified to tune biological activity, solubility, and binding affinity .
Properties
IUPAC Name |
4-(3-bromophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVUISAHXAWXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonication-Assisted Cyclization Method
One of the efficient methods for synthesizing pyrazole derivatives involves the cyclization of oxonitrile intermediates with hydrazine hydrate under ultrasonic irradiation, which accelerates the reaction and improves yields.
Preparation of Ester Intermediate:
Aromatic carboxylic acids substituted with halogens (including 3-bromophenyl) are converted into methyl esters by refluxing with methanol and concentrated sulfuric acid under nitrogen atmosphere for approximately 16 hours.Formation of Oxonitrile Intermediate:
The ester is treated with sodium hydride in acetonitrile/toluene mixture under nitrogen and refluxed for about 17 hours to yield the oxonitrile intermediate.Cyclization via Sonication:
The oxonitrile intermediate is reacted with hydrazine hydrate in acetic acid under ultrasonic irradiation for 1-2 hours, promoting cyclization to form the pyrazole ring and yielding the target this compound.
Yields and Characterization:
This method generally provides moderate to good yields (55-67%) depending on substituents, confirmed by ^1H NMR, ^13C NMR, and IR spectroscopy.
| Step | Reagents/Conditions | Duration | Yield (%) |
|---|---|---|---|
| Esterification | Methanol, conc. H2SO4, reflux, N2 atmosphere | 16 hours | 80-93 (intermediate) |
| Oxonitrile formation | NaH, acetonitrile/toluene, reflux, N2 | 17 hours | Not specified |
| Cyclization (Sonication) | Hydrazine hydrate, acetic acid, sonication | 1-2 hours | 55-67 (final product) |
Direct Cyclization of Cyanides with Hydrazine Hydrate
Another approach involves direct cyclization of aromatic cyanides with hydrazine hydrate, often assisted by sonication to improve reaction kinetics and yields. This method avoids the need for ester intermediates and can be adapted for various halogen-substituted aromatic cyanides, including bromophenyl derivatives.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Sonication-assisted cyclization of oxonitriles | Uses ester and oxonitrile intermediates; sonication accelerates reaction | Short reaction time; moderate to good yields; scalable | Requires multiple steps; sensitive to reaction conditions |
| Japp–Klingemann reaction-based cyclization | One-pot azo-coupling and cyclization; uses arenediazonium salts | Operational simplicity; combines steps; mild conditions | Complex intermediate handling; less common for this specific compound |
| Direct cyanide cyclization with hydrazine | Simple reagents; direct formation of pyrazole | Fewer steps; sonication enhances yield | May have lower selectivity; requires careful substrate preparation |
Research Findings and Characterization
Spectroscopic Confirmation:
Synthesized this compound is characterized by ^1H and ^13C NMR, IR spectroscopy, and melting point analysis to confirm structure and purity.Yield Optimization:
Sonication significantly improves reaction rates and yields compared to conventional reflux methods, reducing reaction times from several hours to under 2 hours for the cyclization step.Substituent Effects:
Halogen substitutions on the phenyl ring (including bromine at the 3-position) are well tolerated, with yields ranging from 55% to 67% depending on electronic effects of substituents.
Summary Table of Preparation Routes for this compound
| Preparation Route | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Sonication-assisted cyclization | 3-Bromophenyl carboxylic acid → ester → oxonitrile | Methanol/H2SO4 reflux; NaH/acetonitrile reflux; hydrazine hydrate/acetic acid sonication | 55-67 | Efficient, scalable, well-characterized |
| Japp–Klingemann reaction (analogous) | Aromatic keto esters, arenediazonium salts | SNAr, azo-coupling, pyrrolidine cyclization | Not specified | More complex, one-pot, less common for this compound |
| Direct cyanide cyclization | Aromatic cyanides, hydrazine hydrate | Sonication | Moderate | Simpler, fewer steps, requires cyanide |
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles.
Oxidation and Reduction: Products include N-oxides and amines.
Coupling Reactions: Biaryl derivatives are formed.
Scientific Research Applications
4-(3-bromophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound may activate downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS: 40545-64-0): Differs in the bromine position (para vs. meta on the phenyl ring). The para substitution may enhance steric bulk and alter electronic interactions in target binding. Crystallographic studies (e.g., SHELX-refined structures) show distinct packing patterns due to bromine positioning .
- 4-(3-Fluorophenyl)-1H-pyrazol-5-amine (CAS: 2219376-54-0): Fluorine’s electronegativity increases polarity but reduces steric hindrance compared to bromine. The amine at position 5 (vs. 3) may redirect hydrogen-bonding interactions .
Heterocyclic and Halogenated Derivatives
- 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine (CAS: 1242267-93-1): Incorporates a pyridine ring with chlorine and trifluoromethyl groups. The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility .
- 4-(Methylsulfonyl)-1H-pyrazol-3-amine (CAS: 106232-38-6): The sulfonyl group improves solubility and introduces hydrogen-bond acceptor sites, contrasting with the hydrophobic bromophenyl group .
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Predictions |
|---|---|---|---|
| 4-(3-Bromophenyl)-1H-pyrazol-3-amine | 238.09 | 3-BrPh, NH₂ | Low (hydrophobic BrPh) |
| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 324.73 | 4-FPh, pyridinyl | Moderate (polar pyridine) |
| 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine | 225.65 | Cl, F-benzyl | Moderate (halogenated benzyl) |
Biological Activity
4-(3-bromophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with a bromophenyl group. Its molecular formula is CHBrN with a CAS number of 301373-51-3. The presence of the bromine atom enhances its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
The primary biological activities of this compound are mediated through its interaction with specific molecular targets:
- Kinase Inhibition : Studies indicate that this compound can inhibit various kinases involved in cell signaling pathways crucial for cancer progression, particularly c-Met and VEGFR-2 kinases. Inhibition of these kinases leads to decreased cell proliferation and induction of apoptosis in cancer cells .
- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. It exhibits effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its anticancer activity across different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SNB-75 (CNS) | 41.25 | |
| UO-31 | 50.00 | |
| CCRF-CEM | 60.00 | |
| MCF-7 (Breast) | 30.00 | |
| SiHa (Cervical) | 25.00 |
The compound showed the highest sensitivity in CNS cancer cell lines, indicating potential for targeted therapies in neuro-oncology.
Antibacterial and Antifungal Activity
The compound's antimicrobial efficacy was evaluated using Minimum Inhibitory Concentration (MIC) values against various pathogens:
These results suggest that the compound could be further developed as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on the pyrazole structure, including modifications at the phenyl ring to enhance biological activity:
- Synthesis of Derivatives : Researchers synthesized a series of pyrazole derivatives to explore structure-activity relationships (SAR). Notably, compounds with additional halogen substitutions exhibited improved potency against cancer cells .
- In Silico Studies : Computational modeling has predicted favorable binding interactions between this compound and target enzymes, supporting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-bromophenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of aryl halides with hydrazine derivatives. For example, copper-catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig) are effective for introducing the bromophenyl group. Optimization includes using cesium carbonate as a base and copper(I) bromide as a catalyst in polar aprotic solvents like DMSO at 35–50°C, followed by chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) . Reaction monitoring via TLC or LC-MS ensures intermediate stability.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and aromatic proton environments. For example, the pyrazole NH group typically appears as a broad singlet near δ 5–6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular ion peaks matching the theoretical mass (e.g., CHBrN) .
- Infrared Spectroscopy (IR) : Absorption bands for NH (~3300 cm) and C-Br (~600 cm) validate functional groups .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and gradients of ethyl acetate/hexane (0–100%) is standard. For polar byproducts, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity. Centrifugal partition chromatography (CPC) may separate isomers if regio-specificity is challenged .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. SHELX software (e.g., SHELXL) refines bond lengths (mean σ(C–C) ≈ 0.002 Å) and torsion angles (e.g., C–Br bond orientation relative to the pyrazole ring). Data-to-parameter ratios >15 ensure reliability, and R-factors <0.05 indicate high precision .
Q. What strategies address contradictions in biological activity data for pyrazole-3-amine analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial assays) may arise from impurities or assay conditions. Strategies include:
- Dose-Response Curves : Validate IC values across multiple replicates.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing Br vs. F) using molecular docking or QSAR models.
- Metabolic Stability Tests : Assess degradation in liver microsomes to rule out false negatives .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters include:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyrazole ring.
- Activation Energy Barriers : Predict feasibility of Pd-catalyzed reactions with aryl boronic acids.
- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) .
Q. What analytical techniques resolve spectral overlaps in H NMR for closely related pyrazole derivatives?
- Methodological Answer : Advanced NMR methods include:
- 2D NMR (COSY, HSQC) : Assign coupled protons (e.g., pyrazole C3-H vs. bromophenyl protons).
- Variable Temperature NMR : Suppress exchange broadening of NH signals.
- Deuterium Exchange Experiments : Confirm labile protons by DO shaking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
